(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
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Overview
Description
The compound is a derivative of 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE . This parent compound has a molecular weight of 248.306 and a linear formula of C12H12N2O2S .
Molecular Structure Analysis
The parent compound, 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE, has a linear formula of C12H12N2O2S . This suggests that the compound you’re interested in might have a similar structure, with additional functional groups.Physical And Chemical Properties Analysis
The parent compound, 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE, is a solid at 20 degrees Celsius . It has a molecular weight of 248.306 .Scientific Research Applications
Pharmacological and Biomedical Applications
Benzothiazole derivatives, for instance, are celebrated for their broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor effects. The structural simplicity and the ease of synthesis of benzothiazole-containing compounds provide ample scope for the development of new pharmacophores, with potential applications ranging from treating infectious diseases to managing conditions like diabetes and cancer (Sumit, Arvind Kumar, & A. Mishra, 2020; M. Rosales-Hernández et al., 2022).
Benzothiazoles are not only pivotal in medicinal chemistry but also in environmental science. For example, advanced oxidation processes (AOPs) utilize the photodegradation capabilities of similar compounds for the removal of recalcitrant pollutants from water, showcasing their environmental remediation potential. This is particularly important in the context of minimizing the impact of pharmaceuticals and personal care products on aquatic ecosystems (Mohammad Qutob et al., 2022).
Environmental Implications
The presence of organic UV filters such as benzophenone derivatives in water sources around the world raises concerns about their environmental fate and potential impact on ecosystems, including coral reef bleaching and bioaccumulation in fish, thereby affecting the food chain. This underscores the need for understanding the environmental behavior of these compounds and exploring safer alternatives (S. Schneider & H. Lim, 2019).
Safety and Hazards
One of the related compounds, N-(4-Ethoxybenzylidene)-4-acetylaniline, has been noted to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
properties
IUPAC Name |
3-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-28-16-8-6-13(7-9-16)10-17-19(25)23(21(29)30-17)12-18(24)22-15-5-3-4-14(11-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFFCFYMDAAFLL-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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